molecular formula C11H12Cl2N2O2 B2939691 2,6-dichloro-N-(morpholin-4-yl)benzamide CAS No. 294849-17-5

2,6-dichloro-N-(morpholin-4-yl)benzamide

Cat. No.: B2939691
CAS No.: 294849-17-5
M. Wt: 275.13
InChI Key: RHGGAHVDAJTBQH-UHFFFAOYSA-N
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Description

2,6-dichloro-N-(morpholin-4-yl)benzamide is an organic compound with the molecular formula C11H12Cl2N2O2. It is characterized by the presence of two chlorine atoms at the 2 and 6 positions of the benzene ring, and a morpholine ring attached to the amide nitrogen. This compound is used in various scientific research applications due to its unique chemical properties .

Scientific Research Applications

2,6-dichloro-N-(morpholin-4-yl)benzamide is used in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Research on its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Target of Action

The primary target of 2,6-dichloro-N-(morpholin-4-yl)benzamide is currently unknown

Mode of Action

Without information on the specific target, the mode of action of this compound remains unclear . Once the target is identified, it will be possible to understand how this compound interacts with its target and the resulting changes that occur.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . These effects can be determined once the target and mode of action are identified.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Without specific information on the target and mode of action of this compound, it is challenging to discuss how environmental factors might influence its action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-(morpholin-4-yl)benzamide typically involves the reaction of 2,6-dichlorobenzoyl chloride with morpholine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-N-(morpholin-4-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.

Major Products

Comparison with Similar Compounds

Similar Compounds

  • 2,6-dichloro-N-(piperidin-4-yl)benzamide
  • 2,6-dichloro-N-(pyrrolidin-4-yl)benzamide
  • 2,6-dichloro-N-(azetidin-4-yl)benzamide

Uniqueness

2,6-dichloro-N-(morpholin-4-yl)benzamide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to its analogs. The morpholine ring can enhance the compound’s solubility and stability, making it more suitable for certain applications .

Properties

IUPAC Name

2,6-dichloro-N-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O2/c12-8-2-1-3-9(13)10(8)11(16)14-15-4-6-17-7-5-15/h1-3H,4-7H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGGAHVDAJTBQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NC(=O)C2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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